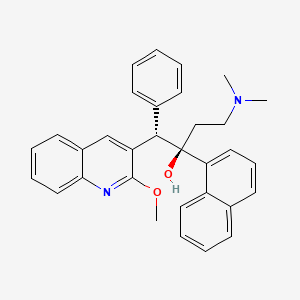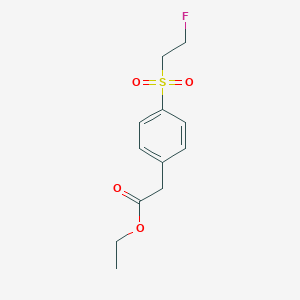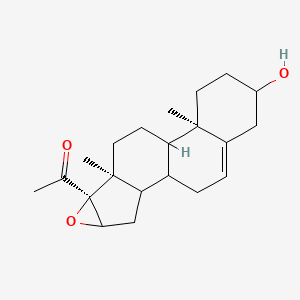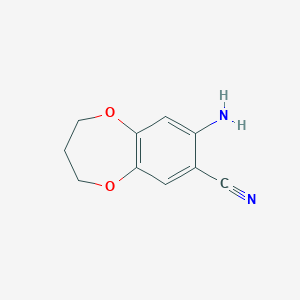![molecular formula C13H13NO3 B14800282 Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,2R)-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a cyclopropane ring fused to an indoline moiety, which imparts distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the cyclopropanation of an indoline derivative using a carbene precursor. The reaction conditions often include the use of a strong base, such as potassium tert-butoxide, and a carbene source like diazomethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.
化学反応の分析
Types of Reactions
Ethyl (1R,2R)-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or indoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups into the molecule.
科学的研究の応用
Ethyl (1R,2R)-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of Ethyl (1R,2R)-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
類似化合物との比較
Similar Compounds
Uniqueness
Ethyl (1R,2R)-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl (3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)/t9?,13-/m0/s1 |
InChIキー |
YWDXJHCEEUYKQN-NCWAPJAISA-N |
異性体SMILES |
CCOC(=O)C1C[C@]12C3=CC=CC=C3NC2=O |
正規SMILES |
CCOC(=O)C1CC12C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![6,7,8,9-Tetradeuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B14800210.png)
![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)

![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] 2-amino-3-methylbutanoate;hydrochloride](/img/structure/B14800249.png)
![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)

![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)

![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)



